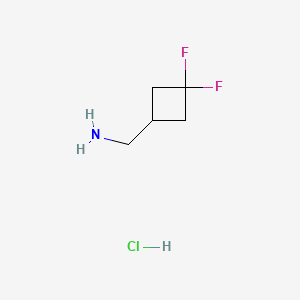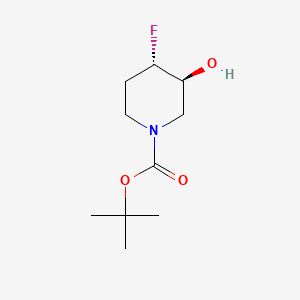
2,2-Difluoro-3,3-dimethylcyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,2-Difluoro-3,3-dimethylcyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 131262-35-6 . It has a molecular weight of 150.13 . The IUPAC name for this compound is 2,2-difluoro-3,3-dimethylcyclopropanecarboxylic acid . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H8F2O2/c1-5(2)3(4(9)10)6(5,7)8/h3H,1-2H3,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a melting point of 68-70 degrees Celsius .Applications De Recherche Scientifique
Environmental Degradation and Fate
Polyfluoroalkyl chemicals, which can include compounds similar to 2,2-Difluoro-3,3-dimethylcyclopropane-1-carboxylic acid, undergo environmental degradation leading to perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs). Microbial degradation studies have been conducted to understand the environmental fate and effects of these precursors. The review by Liu and Avendaño (2013) highlights the environmental biodegradability of important precursors, such as fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives, in microbial culture, activated sludge, soil, and sediment. This research provides insight into quantitative and qualitative relationships between precursors and PFCAs or PFSAs, microbial degradation pathways, and novel degradation intermediates (Liu & Avendaño, 2013).
Fluorinated Alternatives and Environmental Impact
With the ongoing transition from long-chain perfluoroalkyl substances, new fluorinated alternatives, including this compound analogs, are being introduced. Wang et al. (2013) reviewed over 20 fluorinated substances used in various applications, highlighting their environmental releases, persistence, and exposure. The lack of comprehensive information on these replacements raises concerns about their safety for humans and the environment. The review identifies data gaps and suggests generating missing data through stakeholder cooperation (Wang et al., 2013).
Bioaccumulation and Toxicity Concerns
Concerns about the bioaccumulation potential of perfluorinated acids, including those related to this compound, have been addressed in a critical review by Conder et al. (2008). This research discusses the differences in partitioning behavior between perfluorinated acids and persistent lipophilic compounds, highlighting that PFCAs with seven fluorinated carbons or less are not considered bioaccumulative according to regulatory criteria, despite their environmental persistence (Conder et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
2,2-difluoro-3,3-dimethylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O2/c1-5(2)3(4(9)10)6(5,7)8/h3H,1-2H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNACPCLAGCBIHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(F)F)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
131262-35-6 |
Source


|
| Record name | 2,2-difluoro-3,3-dimethylcyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,4,7-Trichloropyrido[2,3-d]pyrimidine](/img/structure/B591630.png)
![Cyclopentanecarboxylic acid, 2-[(2-amino-1-oxopropyl)amino]-, [1S-[1alpha,2alpha(R*)]]- (9CI)](/img/no-structure.png)





